molecular formula C10H11F2N B1592139 2-(3,4-Difluorophenyl)pyrrolidine CAS No. 298690-75-2

2-(3,4-Difluorophenyl)pyrrolidine

Cat. No.: B1592139
CAS No.: 298690-75-2
M. Wt: 183.2 g/mol
InChI Key: SZPJRABUCTXGIN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-(3,4-Difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)pyrrolidine
  • 2-(3,4-Dimethylphenyl)pyrrolidine
  • 2-(3,4-Dimethoxyphenyl)pyrrolidine

Comparison: 2-(3,4-Difluorophenyl)pyrrolidine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJRABUCTXGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617179
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298690-75-2
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)pyrrolidine
Reactant of Route 2
2-(3,4-Difluorophenyl)pyrrolidine
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2-(3,4-Difluorophenyl)pyrrolidine
Reactant of Route 4
2-(3,4-Difluorophenyl)pyrrolidine
Reactant of Route 5
2-(3,4-Difluorophenyl)pyrrolidine
Reactant of Route 6
2-(3,4-Difluorophenyl)pyrrolidine

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